7-Bromo-3-iodo-1H-indole
Overview
Description
7-Bromo-3-iodo-1H-indole is a halogenated indole derivative Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
7-Bromo-3-iodo-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives, in general, bind with high affinity to multiple receptors, which can lead to various biological activities
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely interact with a variety of biochemical pathways.
Result of Action
Indole derivatives have been found to exhibit a broad spectrum of biological activities , suggesting that this compound could potentially have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodo-1H-indole typically involves halogenation reactions. One common method is the sequential halogenation of indole. Initially, indole undergoes bromination to form 7-bromoindole, followed by iodination to yield this compound. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-iodo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Bromo-3-iodo-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Comparison with Similar Compounds
7-Bromoindole: Lacks the iodine atom, making it less reactive in certain coupling reactions.
3-Iodoindole: Lacks the bromine atom, affecting its overall reactivity and applications.
5-Bromo-3-iodoindole: Another halogenated indole with different substitution patterns, leading to varied reactivity and applications.
Uniqueness: 7-Bromo-3-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
7-bromo-3-iodo-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUHZDSLSUUPGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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